molecular formula C16H20F2N2O B5615948 (3R*,4S*)-4-cyclopropyl-1-[3-(3,4-difluorophenyl)propanoyl]pyrrolidin-3-amine

(3R*,4S*)-4-cyclopropyl-1-[3-(3,4-difluorophenyl)propanoyl]pyrrolidin-3-amine

Cat. No. B5615948
M. Wt: 294.34 g/mol
InChI Key: FDXJVVPEHNAXRM-DOMZBBRYSA-N
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Description

The molecule belongs to a class of organic compounds that are characterized by the presence of multiple functional groups, including a cyclopropyl group, a difluorophenyl group, a propanoyl group, and a pyrrolidine ring. This molecular structure suggests that it may have applications in pharmaceuticals, agrochemicals, or materials science due to its complex and unique structure.

Synthesis Analysis

The synthesis of complex molecules like the one described typically involves multiple steps, including the formation of the pyrrolidine ring and the incorporation of the cyclopropyl and difluorophenyl groups. Techniques such as asymmetric 1,3-dipolar cycloaddition reactions, diastereoselective synthesis, and nitrile anion cyclization strategies are commonly employed in constructing similar molecular architectures. These methods ensure the introduction of chiral centers and the formation of the desired skeletal structure with specific stereochemistry (Kotian et al., 2005), (Carson & Kerr, 2005), (Chung et al., 2005).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the spatial arrangement of atoms, which is crucial for their biological activity and physical properties. X-ray crystallography and NMR spectroscopy are common techniques used for structural determination, revealing details about the orientation of different groups and the stereochemistry of the chiral centers. The exact molecular geometry impacts the compound's interactions and functionality in its applications.

Chemical Reactions and Properties

Compounds with pyrrolidine structures and cyclopropyl groups participate in various chemical reactions, including ring-opening, cyclization, and substitution reactions. Their chemical behavior can be influenced by the presence of difluorophenyl and propanoyl groups, which can affect their reactivity and interaction with other molecules. Such compounds are often involved in nucleophilic addition reactions, electrophilic substitutions, and other organocatalytic processes, which are pivotal in further chemical modifications and applications (Lu, Chen, & Ma, 2006).

properties

IUPAC Name

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3,4-difluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O/c17-13-5-1-10(7-14(13)18)2-6-16(21)20-8-12(11-3-4-11)15(19)9-20/h1,5,7,11-12,15H,2-4,6,8-9,19H2/t12-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXJVVPEHNAXRM-DOMZBBRYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2N)C(=O)CCC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2N)C(=O)CCC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(3,4-difluorophenyl)propan-1-one

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